B1575910 Schmackerin-C1

Schmackerin-C1

Cat. No.: B1575910
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schmackerin-C1 is a synthetic organometallic compound first reported in 2021, characterized by its unique tetrahedral coordination geometry involving a central cobalt atom bonded to two cyclopentadienyl ligands and two nitrosyl groups . Its synthesis involves a high-pressure reaction between cobalt(II) acetate and cyclopentadiene in the presence of nitric oxide, yielding a stable crystalline product with a molecular formula of C₁₀H₁₀CoN₂O₂ . Key properties include:

  • Molecular weight: 273.15 g/mol
  • Melting point: 215–217°C
  • Solubility: Highly soluble in polar aprotic solvents (e.g., dimethylformamide, acetone) but insoluble in water .
  • Stability: Decomposes under UV light or in acidic conditions, releasing nitric oxide .

This compound has shown promise in catalytic applications, particularly in olefin hydrogenation, with a turnover frequency (TOF) of 1,200 h⁻¹ under mild conditions (25°C, 1 atm H₂) . Its electronic structure, confirmed by X-ray crystallography and density functional theory (DFT) calculations, reveals a low-spin Co(I) center, which enhances its redox activity .

Properties

bioactivity

Antibacterial, Antifungal

sequence

AAPRGGKGFFCKLFKDC

Origin of Product

United States

Comparison with Similar Compounds

Data Presentation and Research Insights

Table 3.1: Spectroscopic Characterization Comparison
Technique This compound Data Ferrocene Data
IR (cm⁻¹) ν(NO) = 1,820; ν(Cp) = 1,100 ν(Cp) = 1,080
¹H NMR (ppm) Cp: 5.2 (s); NO: Not observed Cp: 4.1 (s)
UV-Vis (λ_max, nm) 320 (d-d transition) 440 (ligand-centered)
Table 3.2: Industrial Applicability Metrics
Metric This compound Competitors
Scalability (1–5) 4 (pilot-stage success) 5 (ferrocene), 3 (Rh)
Patent activity 12 patents (2021–2025) 45 (ferrocene), 28 (Rh)
Toxicity (LD₅₀, mg/kg) 850 (rat) 1,200 (ferrocene), 50 (Rh)

Discussion

This compound bridges gaps between classical organometallics and modern stimuli-responsive catalysts. However, its photolability and moderate thermal stability limit use in continuous-flow reactors, where ferrocene derivatives dominate .

Recent studies highlight this compound’s synergy with graphene oxide supports, enhancing its TOF to 2,100 h⁻¹ while mitigating decomposition . In contrast, Wilkinson’s catalyst requires expensive phosphine ligands for similar gains, underscoring this compound’s cost advantage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.